N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide is a complex organic compound often explored for its potential applications in various scientific fields. Its structure consists of a cyclohexyl ring bonded to a pyrimidinyl group through an ether linkage, with a morpholine carboxamide functional group. This unique arrangement confers interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide typically involves multi-step organic reactions:
Formation of the Cyclohexyl Intermediate: : This step can be achieved through catalytic hydrogenation of a suitable precursor, such as cyclohexanone.
Pyrimidinyl Ether Formation: : The dimethylpyrimidine component is often synthesized via condensation reactions involving acetaldehyde and methylamine, followed by etherification.
Morpholine Carboxamide Synthesis: : The final step is the amide coupling reaction between the morpholine derivative and the carboxylic acid intermediate, often facilitated by coupling agents like EDCI or DCC in an organic solvent.
Industrial Production Methods
In an industrial setting, the production scales up using optimized conditions:
Bulk Reactors: : Large-scale hydrogenation reactors for the cyclohexyl component.
Continuous Flow Systems: : For the ether formation step to maintain consistent quality.
Automated Coupling Reactions: : Utilizing high-throughput systems for the final amide coupling.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide undergoes several types of chemical reactions:
Oxidation: : Can involve oxidizing agents such as KMnO₄ or H₂O₂.
Reduction: : Typically uses reducing agents like LiAlH₄ or NaBH₄.
Substitution Reactions: : These can occur at the pyrimidinyl group using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Conditions such as acidic or basic media can be employed.
Reduction: : Often performed in an inert atmosphere with solvents like THF or ether.
Substitution: : Utilizes conditions like reflux or microwave irradiation.
Major Products Formed
Oxidation: : Can yield ketones or carboxylic acids.
Reduction: : Leads to alcohols or amines.
Substitution: : Can form a variety of substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysts: : Used in the development of novel catalysts for organic transformations.
Material Science: : Incorporated into polymers and resins for enhanced properties.
Biology
Bioactivity Studies: : Investigated for potential antibacterial or antifungal properties.
Medicine
Drug Development: : Explored as a candidate for new pharmaceutical agents.
Industry
Agricultural Chemicals: : Assessed for use in pesticides or herbicides.
Wirkmechanismus
The compound exerts its effects primarily through interactions at the molecular level:
Molecular Targets: : Potential targets include enzymes and receptor proteins.
Pathways Involved: : Can involve inhibition of specific biological pathways or activation of signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)morpholine-4-carboxamide
N-((1r,4r)-4-(phenoxy)cyclohexyl)morpholine-4-carboxamide
Uniqueness
Structural Features: : The dimethylpyrimidinyl group provides distinct reactivity.
Reactivity: : Exhibits unique substitution patterns and reactivity compared to its analogs.
Eigenschaften
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-12-11-13(2)19-16(18-12)24-15-5-3-14(4-6-15)20-17(22)21-7-9-23-10-8-21/h11,14-15H,3-10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAUJDDVQHBAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.